molecular formula C9H7ClINO B8525355 4-Chloro-5-methyl-7-iodoisoindolinone

4-Chloro-5-methyl-7-iodoisoindolinone

Cat. No. B8525355
M. Wt: 307.51 g/mol
InChI Key: QVNMLZRZNHKKFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07745641B2

Procedure details

In a similar manner to Step 4 of Example 16, 4-chloro-5-methyl-3-hydroxy-7-iodo-2-(1-methyl-1-phenylethyl)isoindolinone (300 mg, 0.679 mmol) was dissolved in nitromethane (5 mL), and the solution was added with trifluoroacetic acid (0.523 mL, 6.79 mmol) and triethylsilane (0.219 mL, 1.36 mmol), followed by stirring at room temperature for 24 hours. The reaction mixture was added with water, ethyl acetate and hexane. The precipitated solid was collected by filtration and washed with hexane and water, followed by drying under reduced pressure to obtain 4-chloro-5-methyl-7-iodoisoindolinone (140 mg, yield 67%).
Name
4-chloro-5-methyl-3-hydroxy-7-iodo-2-(1-methyl-1-phenylethyl)isoindolinone
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.523 mL
Type
reactant
Reaction Step Two
Quantity
0.219 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([CH3:11])=[CH:9][C:8]([I:12])=[C:7]2[C:3]=1[CH:4](O)[N:5](C(C)(C1C=CC=CC=1)C)[C:6]2=[O:13].FC(F)(F)C(O)=O.C([SiH](CC)CC)C.O>[N+](C)([O-])=O.CCCCCC.C(OCC)(=O)C>[Cl:1][C:2]1[C:10]([CH3:11])=[CH:9][C:8]([I:12])=[C:7]2[C:3]=1[CH2:4][NH:5][C:6]2=[O:13]

Inputs

Step One
Name
4-chloro-5-methyl-3-hydroxy-7-iodo-2-(1-methyl-1-phenylethyl)isoindolinone
Quantity
300 mg
Type
reactant
Smiles
ClC1=C2C(N(C(C2=C(C=C1C)I)=O)C(C)(C1=CC=CC=C1)C)O
Name
Quantity
5 mL
Type
solvent
Smiles
[N+](=O)([O-])C
Step Two
Name
Quantity
0.523 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0.219 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with hexane and water
CUSTOM
Type
CUSTOM
Details
by drying under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=C2CNC(C2=C(C=C1C)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.